molecular formula C6H8BrClN2O B2858522 2-(Bromomethyl)-3-methoxypyrazine hydrochloride CAS No. 1353984-16-3

2-(Bromomethyl)-3-methoxypyrazine hydrochloride

Cat. No. B2858522
CAS RN: 1353984-16-3
M. Wt: 239.5
InChI Key: RMLJVKVMLLGMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-3-methoxypyrazine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methoxypyrazine hydrochloride is not yet fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been found to have different biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. It also inhibits the growth of bacterial and fungal cells by disrupting their cell membranes. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Bromomethyl)-3-methoxypyrazine hydrochloride in lab experiments is its potency against cancer cells, bacteria, and fungi. This compound can be used to study the mechanisms of action of different drugs and to develop new drugs with improved efficacy. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use this compound with caution and to follow all safety protocols.

Future Directions

There are several future directions for the study of 2-(Bromomethyl)-3-methoxypyrazine hydrochloride. One direction is to study its potential as an anticancer agent in vivo. Another direction is to study its potential as an antibacterial and antifungal agent in vivo. Additionally, more studies are needed to understand the mechanism of action of this compound and to develop new drugs based on its structure.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to develop new drugs based on its structure.

Synthesis Methods

2-(Bromomethyl)-3-methoxypyrazine hydrochloride can be synthesized using different methods. One of the most common methods is the reaction of 2,3-dimethoxypyrazine with formaldehyde and hydrobromic acid. This reaction yields 2-(Bromomethyl)-3-methoxypyrazine, which is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Scientific Research Applications

2-(Bromomethyl)-3-methoxypyrazine hydrochloride has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity against different cancer cell lines. It has also been studied for its potential as an antibacterial and antifungal agent.

properties

IUPAC Name

2-(bromomethyl)-3-methoxypyrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O.ClH/c1-10-6-5(4-7)8-2-3-9-6;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLJVKVMLLGMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1CBr.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.